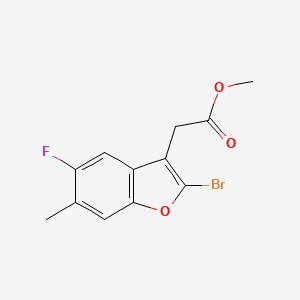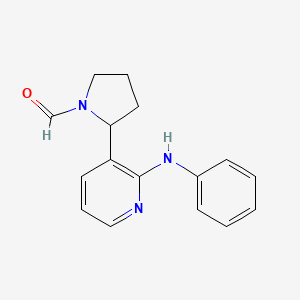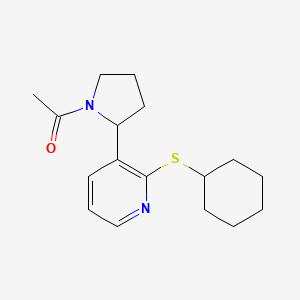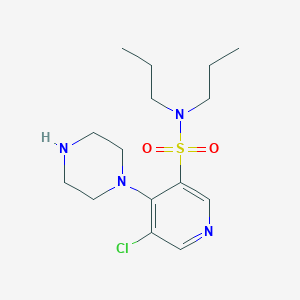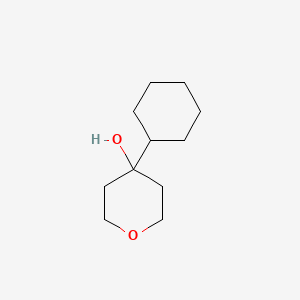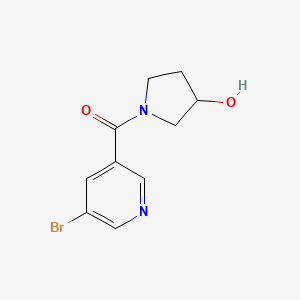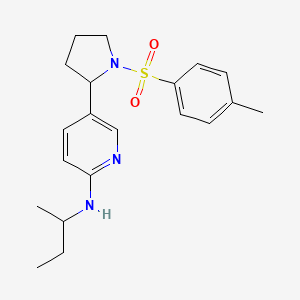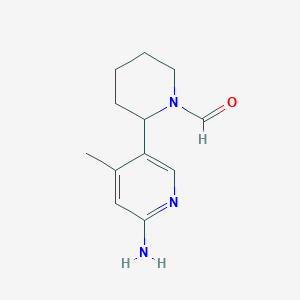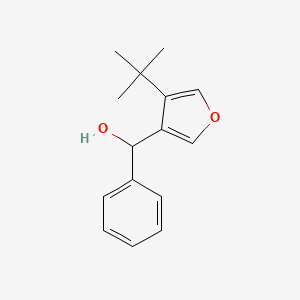
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group, a nitro group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chlorobenzyl azide with ethyl 2-nitroacrylate in the presence of a base such as sodium ethoxide can lead to the formation of the desired triazole compound. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, organic solvents like dimethylformamide.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products
Reduction: 2-(3-Aminophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted triazole derivatives.
Esterification: Ester derivatives of the triazole compound.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chlorophenyl)-1,2,3-triazole-4-carboxylic acid
- 2-(3-Chlorophenyl)-5-amino-2H-1,2,3-triazole-4-carboxylic acid
- 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the triazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H5ClN4O4 |
|---|---|
Peso molecular |
268.61 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN4O4/c10-5-2-1-3-6(4-5)13-11-7(9(15)16)8(12-13)14(17)18/h1-4H,(H,15,16) |
Clave InChI |
NZKKCQHXZAHYCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

